molecular formula C26H37N5O5 B15387674 N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3-(naphthalen-2-yl)-1-oxopropan-2-yl)-N4-hydroxy-2-isobutylsuccinamide

N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3-(naphthalen-2-yl)-1-oxopropan-2-yl)-N4-hydroxy-2-isobutylsuccinamide

Cat. No.: B15387674
M. Wt: 499.6 g/mol
InChI Key: WWNLGUBVAKKESL-OWHMDLSXSA-N
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Description

N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3-(naphthalen-2-yl)-1-oxopropan-2-yl)-N4-hydroxy-2-isobutylsuccinamide is a structurally complex succinamide derivative characterized by multiple chiral centers, a naphthalene moiety, and functional groups such as hydroxamic acid (N4-hydroxy) and isobutyl substituents. This compound likely serves as a protease inhibitor or metalloenzyme modulator due to its hydroxamic acid group, which is known to chelate metal ions like zinc in enzymatic active sites . The compound’s synthesis likely involves peptide coupling strategies, as inferred from similar succinamide derivatives described in the literature .

Properties

Molecular Formula

C26H37N5O5

Molecular Weight

499.6 g/mol

IUPAC Name

N-[(2S)-1-[2-aminoethyl-[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

InChI

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)30-36)25(34)29-22(26(35)31(11-10-27)17(3)24(28)33)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H2,28,33)(H,29,34)(H,30,32)/t17-,21?,22-/m0/s1

InChI Key

WWNLGUBVAKKESL-OWHMDLSXSA-N

Isomeric SMILES

C[C@@H](C(=O)N)N(CCN)C(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N(CCN)C(C)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs (Table 1) share core features like peptide backbones, hydroxamic acids, or aromatic groups but differ in substituents and stereochemistry:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences Reference
N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3-(naphthalen-2-yl)-1-oxopropan-2-yl)-N4-hydroxy-2-isobutylsuccinamide Naphthalene, hydroxamic acid, isobutyl, chiral centers ~550 (estimated) N/A (target compound) -
(S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide Nitrobenzenesulfonamide, hydroxyl group 290.29 Lacks peptide backbone and metal-chelating groups
Methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]-L-alaninamide Methylheptanoyl, carboxy-hydroxyethyl, alaninamide 685.89 Longer acyl chain, carboxy group instead of hydroxamic acid
(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide Pyrrolidine, acetamidopropanoyl, methyl group 312.36 Smaller structure, lacks aromatic and hydroxamic acid groups
(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(1-methyl-1H-imidazol-5-yl)propanamide Piperidine, butanoyl, methoxyphenyl, imidazole ~600 (estimated) Additional heterocyclic (imidazole) and methoxyphenyl groups

Key Observations :

  • Hydrophobic vs. Polar Substituents : The target compound’s naphthalene and isobutyl groups enhance lipophilicity compared to polar analogs like (S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide .
  • Stereochemical Complexity : The compound’s multiple chiral centers contrast with simpler derivatives like the pyrrolidine-containing analog , suggesting stricter synthetic and purification requirements.
Pharmacological and Physicochemical Properties
  • Bioavailability : The naphthalene moiety may improve membrane permeability compared to phenyl or imidazole-containing analogs (e.g., ), but its high molecular weight (~550 g/mol) could limit oral absorption .
  • Enzymatic Targeting: Unlike methylheptanoyl derivatives (e.g., ), the hydroxamic acid group enables zinc chelation, making it a candidate for histone deacetylase (HDAC) or matrix metalloproteinase (MMP) inhibition.
  • Stability: The isobutyl group may confer metabolic stability compared to straight-chain alkanes in analogs like butanoyl-piperidine derivatives .

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